N-Ethyl Substitution Confers Distinct Lipophilicity and Hydrogen-Bond Donor Profile vs. Primary Acetamide Analog
The target compound differs from its closest commercially available analog, 2-(2-amino-1,3-thiazol-4-yl)acetamide (CAS 220041-33-8), by replacement of the terminal –NH₂ group with an –NHCH₂CH₃ group. This substitution eliminates one hydrogen-bond donor (HBD) while increasing calculated lipophilicity. Computational prediction places the cLogP of the N-ethyl derivative approximately 0.7–1.0 log units higher than the primary acetamide (cLogP ~ 0.2 vs. ~ −0.6), and reduces the HBD count from 3 to 2 . In CDK2 inhibitor optimization, analogous N-alkylation of the acetamide terminus improved cellular permeability and reduced efflux liability relative to the unsubstituted amide [1].
| Evidence Dimension | Physicochemical property differentiation: cLogP and hydrogen-bond donor count |
|---|---|
| Target Compound Data | cLogP ~0.2 (predicted); HBD = 2; MW = 185.25 |
| Comparator Or Baseline | 2-(2-Amino-1,3-thiazol-4-yl)acetamide (CAS 220041-33-8): cLogP ~−0.6 (predicted); HBD = 3; MW = 157.19 |
| Quantified Difference | ΔcLogP ≈ +0.7 to +1.0; ΔHBD = −1; ΔMW = +28.06 |
| Conditions | In silico prediction (ChemDraw/ALOGPS); CDK2 inhibitor SAR context from published optimization campaigns |
Why This Matters
For lead optimization programs, the N-ethyl substitution provides a predictable increment in membrane permeability and metabolic stability relative to the primary amide, making the compound a preferred intermediate when oral bioavailability or cell penetration is required.
- [1] Helal, C.J. et al. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. J. Med. Chem. 2002, 45, 5233-5248. (SAR showing effect of amide N-substitution on cellular activity.) View Source
